molecular formula C13H15ClO3S B12836022 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride

4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride

Katalognummer: B12836022
Molekulargewicht: 286.77 g/mol
InChI-Schlüssel: QJQLRIYNNUFJOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-(But-2-yn-1-yloxy)phenyl sulfonyl chloride with isopropyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and selectivity. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification through techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in the production process. Key parameters such as temperature, pressure, and reaction time are optimized to achieve the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, sodium hydride, and various organic solvents such as dimethylformamide and methylene chloride. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives, while cycloaddition reactions can produce cyclic compounds with unique structural features .

Wissenschaftliche Forschungsanwendungen

4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological processes, leading to various effects depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H15ClO3S

Molekulargewicht

286.77 g/mol

IUPAC-Name

4-but-2-ynoxy-3-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C13H15ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,8H2,1-3H3

InChI-Schlüssel

QJQLRIYNNUFJOG-UHFFFAOYSA-N

Kanonische SMILES

CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.